molecular formula C7H13N3 B13490019 methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine

methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine

Cat. No.: B13490019
M. Wt: 139.20 g/mol
InChI Key: VLTVIKKCSKKLOQ-UHFFFAOYSA-N
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Description

Methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine typically involves the condensation of 1,3-diketones with hydrazine, followed by further modifications . One common method is the Knorr-type reaction, where substituted aromatic aldehydes and tosylhydrazine undergo cycloaddition with terminal alkynes . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-methyl-1-(1-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-6(8-2)7-4-5-10(3)9-7/h4-6,8H,1-3H3

InChI Key

VLTVIKKCSKKLOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C)NC

Origin of Product

United States

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